molecular formula C7H12F3NO B1418919 N-(2,2,2-trifluoroethyl)oxan-4-amine CAS No. 1154884-31-7

N-(2,2,2-trifluoroethyl)oxan-4-amine

Cat. No. B1418919
CAS RN: 1154884-31-7
M. Wt: 183.17 g/mol
InChI Key: IQQNCZOHVNBOPL-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)oxan-4-amine” is a chemical compound with the CAS Number: 2413904-46-6 . It has a molecular weight of 219.63 .


Synthesis Analysis

The synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine involves the use of N-2,2,2-trifluoroethylisatin ketimines, which have been developed as fluorine-containing synthons . A highly efficient asymmetric S N 2′-S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates was disclosed by the Wang group in 2016 . Another approach includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code is 1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H .


Chemical Reactions Analysis

N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years . These reactions focus on the types of reactions and the stereoselectivity of products . An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Compounds

  • Fluorinated Onium Salts Synthesis : N-(2,2,2-trifluoroethyl)oxan-4-amine derivatives are used in the synthesis of various fluorinated onium salts, which are valuable in organic chemistry (Umemoto & Gotoh, 1991).
  • Trifluoroethylation of Amines : This compound is used in catalyst-free trifluoroethylation reactions of amines, which is significant in medicinal chemistry (Andrews, Faizova, & Denton, 2017).
  • Reductive Amination : It plays a role in the reductive amination process for synthesizing N-methylated and N-alkylated amines (Senthamarai et al., 2018).

Organic Synthesis Techniques

  • Synthesis of Aliphatic Oxamides : Utilized in the parallel synthesis of hindered aliphatic oxamides (Bogolubsky et al., 2016).
  • Amidation of Carboxylic Acids and Amines : Acts as an effective reagent in the direct amidation of carboxylic acids with a wide range of amines (Lanigan, Starkov, & Sheppard, 2013).

Biological and Medical Applications

  • Inhibition of Oxidative Metabolism : Its derivatives inhibit oxidative metabolism in N-nitrosodialkylamines, which has implications in carcinogenicity studies (Janzowski, Eisenbrand, Gottfried, & Preussmann, 1984).
  • Flavin-dependent N-Hydroxylating Enzymes : Plays a role in the production of secondary metabolites and antimicrobial agents (Mügge et al., 2020).

Environmental and Catalysis Research

  • Oxidation of Tertiary Amines and Azines : Used in the environmentally friendly oxidation of tertiary amines and azines (Limnios & Kokotos, 2014).
  • Graphene-based Catalysts : Involved in the reduction of nitro compounds to amines using graphene-based catalysts (Nasrollahzadeh et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products, and also provides a prospect of its application in this field .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQNCZOHVNBOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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